![molecular formula C22H24N4O4 B2414333 3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione CAS No. 896372-97-7](/img/structure/B2414333.png)
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as "PQ1" and is a member of the quinazoline family of compounds. PQ1 has been extensively studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Mechanism of Action
The mechanism of action of PQ1 is not fully understood. However, it is believed that PQ1 exerts its effects through the inhibition of various enzymes and signaling pathways. PQ1 has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. PQ1 has also been shown to inhibit the activity of the proteasome, which is involved in the degradation of proteins.
Biochemical and Physiological Effects:
PQ1 has been shown to have various biochemical and physiological effects. In cancer research, PQ1 has been shown to induce apoptosis and inhibit angiogenesis. In Alzheimer's disease research, PQ1 has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of PQ1 is its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. PQ1 has been extensively studied for its potential therapeutic applications, and its mechanism of action has been elucidated to some extent. However, one of the limitations of PQ1 is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are many future directions for research on PQ1. One area of research is the optimization of the synthesis method to improve the yield of PQ1. Another area of research is the elucidation of the mechanism of action of PQ1, which is not fully understood. Additionally, there is a need for further research on the potential therapeutic applications of PQ1, including its use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, there is a need for further research on the safety and toxicity of PQ1, particularly in vivo.
Synthesis Methods
The synthesis of PQ1 involves the reaction of 4-(3-methoxyphenyl)piperazine with 3-oxopropyl-1H-quinazoline-2,4-dione. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of PQ1 can be improved by optimizing the reaction conditions, including the reaction time and temperature.
Scientific Research Applications
PQ1 has been extensively studied for its potential applications in various fields of research. In cancer research, PQ1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. PQ1 has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to reduce the levels of amyloid-beta in the brain. In Parkinson's disease research, PQ1 has been shown to protect dopaminergic neurons from oxidative stress.
properties
IUPAC Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-30-17-6-4-5-16(15-17)24-11-13-25(14-12-24)20(27)9-10-26-21(28)18-7-2-3-8-19(18)23-22(26)29/h2-8,15H,9-14H2,1H3,(H,23,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSOWNWDHPBJNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1H-quinazoline-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

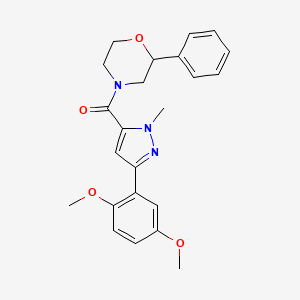

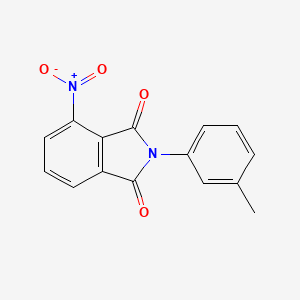
![(3-((4-Methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(pyridin-3-yl)methanone](/img/structure/B2414254.png)
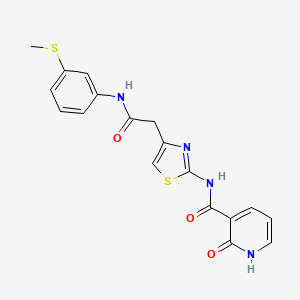
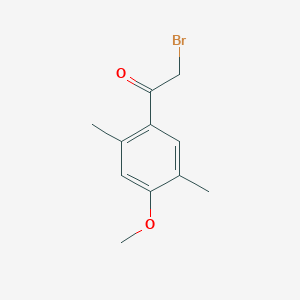

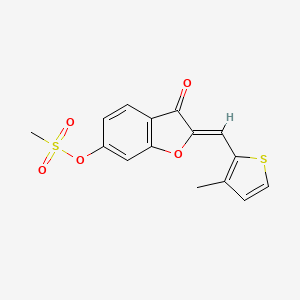
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2414261.png)

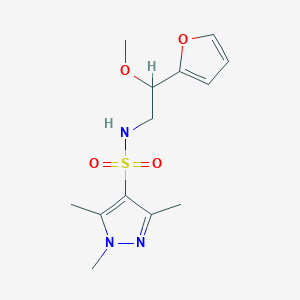
![N-(3,4-dimethoxyphenethyl)-2-(2,4-dioxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2414268.png)
![1-(2-methoxyethyl)-3,9-dimethyl-7-pentyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414270.png)
![N-[(2-Pyridin-2-ylpyrimidin-4-yl)methyl]prop-2-enamide](/img/structure/B2414273.png)